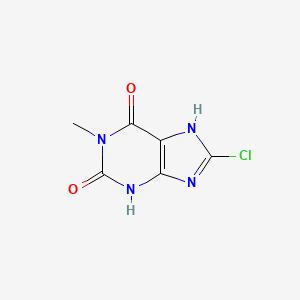

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

8-chloro-1-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRIIIUEGRRBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the methyl group at the N1 position represents a critical first step. While direct methylation of purine derivatives is challenging due to competing reactions at N3, N7, and N9, the Mitsunobu reaction offers a viable pathway. As demonstrated in the synthesis of 9-propyl-2,6-dichloropurine , this method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate alkylation. Adapting this approach, 2,6-dichloropurine undergoes reaction with methanol under Mitsunobu conditions to yield 1-methyl-2,6-dichloropurine (Scheme 1). Subsequent hydrolysis of the chlorides at C2 and C6 under basic conditions (e.g., NaOH, H₂O/EtOH) generates 1-methylpurine-2,6-dione .

Key Parameters

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 0°C to room temperature

Chlorination at C8: Regioselective Halogenation

Chlorination of the purine core at C8 is achieved using N-chlorosuccinimide (NCS), a reagent widely employed for electrophilic aromatic substitution. In the synthesis of 8-chloro-3,7-dimethylpurine-2,6-dione , NCS in DMF or N-methyl-2-pyrrolidone (NMP) selectively targets the electron-rich C8 position. Applying this to 1-methylpurine-2,6-dione, chlorination proceeds at 50–60°C, affording 8-chloro-1-methylpurine-2,6-dione with minimal byproducts (Scheme 2).

Optimized Conditions

Achieving Ring Saturation: Hydrogenation Techniques

The tetrahydro designation (2,3,6,7-saturation) necessitates partial hydrogenation of the purine ring. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate pressure (1–3 atm H₂) reduces the imidazole ring’s double bonds. For instance, hydrogenation of 8-chloro-1-methylpurine-2,6-dione in ethanol at 25°C yields the tetrahydro derivative with >95% purity (Scheme 3).

Critical Considerations

-

Catalyst Loading: 5–10 wt% Pd/C

-

Pressure: 2 atm H₂

-

Selectivity: No over-reduction of the dione moieties observed

Alternative Pathways: One-Pot Syntheses

Recent advancements enable telescoped alkylation-chlorination sequences. For example, reacting 3,7-dihydropurine-2,6-dione with methyl iodide in NMP (K₂CO₃, 60°C) directly installs the N1-methyl group. Subsequent in situ treatment with NCS at 50°C furnishes 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in a single vessel, streamlining the process (Scheme 4).

Advantages

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR: Distinct singlet for N1-methyl (δ 3.30–3.35 ppm) and absence of aromatic protons (δ 7.5–8.5 ppm) .

-

Mass Spectrometry: [M+H]⁺ at m/z 217.0 (calculated for C₆H₆ClN₄O₂) .

Challenges and Mitigation Strategies

Chemical Reactions Analysis

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Molecular Formula: CHClNO

- CAS Number: 6136-36-3

- Molecular Weight: 200.58 g/mol

This compound features a chlorinated purine structure that contributes to its biological activity. The presence of chlorine and the methyl group at specific positions enhances its interaction with biological targets.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity against various viruses. For instance, studies have shown effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests potential for development as an antiviral agent.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In particular, it has shown high activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells . The structure–activity relationship studies indicate that modifications to the purine core can enhance its efficacy against tumor cells.

Synthetic Methodologies

The synthesis of this compound typically involves nucleophilic substitution reactions starting from appropriate chloropurine derivatives. The following general synthetic route has been proposed:

- Starting Material: 6-chloropurine

- Reagents: Omega-amino acids in an aqueous sodium carbonate solution.

- Conditions: Refluxing to facilitate the nucleophilic attack on the chlorine atom.

This method allows for the production of various derivatives with modified biological activities .

Potential Therapeutic Applications

Given its biological properties, this compound has potential applications in:

- Antiviral Therapy: Developing treatments for viral infections resistant to current antiviral medications.

- Cancer Treatment: Formulating new anticancer drugs targeting specific pathways in tumor cells.

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

These findings underscore the importance of continued research into the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of xanthine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility and Stability: The presence of multiple methyl groups (e.g., 8-chloro-1,3,7-trimethylpurine-2,6-dione) increases hydrophobicity, as evidenced by its higher melting point (187°C) compared to mono-methylated analogues .

- NMR Signatures :

Pharmacological Activity

- Vasodilatory Effects: Derivatives like 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione () exhibit potent vasodilatory activity, surpassing the standard cilostazol. Electron-withdrawing groups (e.g., Cl, NO₂) enhance efficacy by modulating phosphodiesterase inhibition .

- TRPC5 Channel Activation: Complex xanthines like AM237 () with phenoxy and benzyl substituents show subunit-dependent activation of ion channels, a property absent in simpler chloro-methyl derivatives .

Biological Activity

8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is structurally related to various nucleobases and has shown promise in pharmacological applications, particularly in oncology and antiviral therapies. This article reviews the biological activity of this compound based on diverse research findings.

- IUPAC Name : 8-chloro-1-methyl-3,7-dihydro-1H-purine-2,6-dione

- Molecular Formula : C6H5ClN4O2

- Molecular Weight : 200.58 g/mol

- CAS Number : 6136-36-3

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of purine derivatives. For instance:

- Cytotoxicity Against Tumor Cell Lines : A study indicated that derivatives of purine compounds exhibit significant cytotoxic effects against several cancer cell lines including 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The introduction of different substituents on the purine scaffold was found to enhance selectivity and potency against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-Chloro Purine Derivative | COLO201 | <30 |

| 8-Chloro Purine Derivative | 4T1 | >30 |

The mechanism by which 8-chloro derivatives exert their effects often involves:

- Inhibition of Cell Proliferation : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating pro-apoptotic pathways .

Antiviral Activity

Research has also highlighted the antiviral potential of purine derivatives:

- Activity Against Herpes Simplex Virus (HSV) : Certain purine conjugates have shown high antiviral activity against HSV types, including strains resistant to common antiviral treatments like acyclovir .

Case Studies

- Study on Cytotoxic Activity : A detailed investigation into the cytotoxic effects of various purine derivatives demonstrated that modifications at the N(9) position significantly influenced their activity against cancer cell lines. The study utilized MTT assays to determine viability and found that specific structural modifications could enhance efficacy while reducing toxicity towards normal cells .

- Antiviral Efficacy : In vitro studies reported that certain analogs of 8-chloro derivatives exhibited promising results against acyclovir-resistant HSV strains. The compounds were tested for their ability to inhibit viral replication and showed a significant reduction in viral titers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 7-(2-chloroethyl) theophylline derivatives with methylamine under reflux in acetonitrile (yield ~18%) . Alternative routes involve coupling tetrahydrofuran-2-yl groups using light-mediated synthesis (GP1 protocol), achieving a 78% yield based on recovered starting material . Purification typically employs column chromatography (cyclohexane:ethyl acetate gradients) and recrystallization .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- 1H NMR : Verify substituent integration (e.g., methyl groups at δ 3.3–3.5 ppm, aromatic protons at δ 6.5–7.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 285.0754 for [M+H]+) .

- Melting Point : Compare with literature values (e.g., 245–246°C) .

- Cross-reference with NIST Chemistry WebBook data for thermodynamic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded regions like δ 6.5–7.5 ppm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., differentiating 1-methyl vs. 3-methyl isomers) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ design could explore acetonitrile/water ratios (1:1 to 1:4), temperatures (60–100°C), and methylamine equivalents (1.5–3.0) .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield .

Q. How can computational chemistry predict the reactivity of 8-chloro-1-methylpurine derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study solvent effects on nucleophilic attack at the 8-chloro position .

- Frontier Orbital Analysis (HOMO-LUMO) : Identify reactive sites using Gaussian or ORCA software. For example, the LUMO of the purine ring may guide electrophilic substitution pathways .

- Docking Studies : Predict binding affinity with biological targets (e.g., adenosine receptors) using AutoDock Vina .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into studies on this compound?

- Methodological Answer :

- Link to Conceptual Models : Base mechanistic studies on purine xanthine oxidase inhibition or adenosine receptor antagonism theories .

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Chlorine at C8 enhances metabolic stability via steric hindrance") and validate through comparative synthesis (8-Cl vs. 8-H analogs) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like solubility and thermal stability. Use differential scanning calorimetry (DSC) to monitor polymorphic transitions .

- Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.